N'-({[(Prop-2-yn-1-yl)oxy]carbonyl}oxy)[(quinolin-8-yl)oxy]ethanimidamide
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Overview
Description
N’-({[(Prop-2-yn-1-yl)oxy]carbonyl}oxy)[(quinolin-8-yl)oxy]ethanimidamide is a complex organic compound that features a quinoline moiety linked to an ethanimidamide group through a prop-2-yn-1-yloxycarbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-({[(Prop-2-yn-1-yl)oxy]carbonyl}oxy)[(quinolin-8-yl)oxy]ethanimidamide typically involves multiple steps. One common approach is to start with the quinoline derivative, which is then functionalized to introduce the ethanimidamide group. The prop-2-yn-1-yloxycarbonyl group is introduced through a coupling reaction, often using reagents like propargyl alcohol and carbonylating agents under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-({[(Prop-2-yn-1-yl)oxy]carbonyl}oxy)[(quinolin-8-yl)oxy]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The ethanimidamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
N’-({[(Prop-2-yn-1-yl)oxy]carbonyl}oxy)[(quinolin-8-yl)oxy]ethanimidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N’-({[(Prop-2-yn-1-yl)oxy]carbonyl}oxy)[(quinolin-8-yl)oxy]ethanimidamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the ethanimidamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These include compounds like quinine and chloroquine, which have similar structural features but different functional groups.
Ethanimidamide derivatives: Compounds such as benzamidine share the ethanimidamide group but differ in their aromatic moieties.
Uniqueness
N’-({[(Prop-2-yn-1-yl)oxy]carbonyl}oxy)[(quinolin-8-yl)oxy]ethanimidamide is unique due to its combination of a quinoline moiety with an ethanimidamide group linked through a prop-2-yn-1-yloxycarbonyl linkage. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
88758-75-2 |
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Molecular Formula |
C15H13N3O4 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
[(1-amino-2-quinolin-8-yloxyethylidene)amino] prop-2-ynyl carbonate |
InChI |
InChI=1S/C15H13N3O4/c1-2-9-20-15(19)22-18-13(16)10-21-12-7-3-5-11-6-4-8-17-14(11)12/h1,3-8H,9-10H2,(H2,16,18) |
InChI Key |
KYWLBDHWRPJQKU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
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